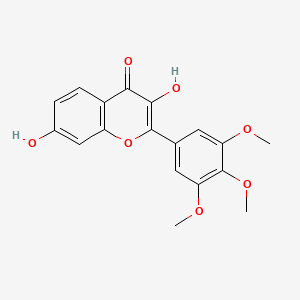

3,7-Dihydroxy-3',4',5'-trimethoxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNGYVOYOVPWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347275 | |

| Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132594-09-3 | |

| Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of 3,7 Dihydroxy 3 ,4 ,5 Trimethoxyflavone

Spectroscopic Techniques for Structure Elucidation of Isolated Flavones

The definitive identification and structural elucidation of isolated flavonoids like 3,7-Dihydroxy-3',4',5'-trimethoxyflavone rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. The primary techniques employed include Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an important preliminary tool for identifying the class of a flavonoid. The absorption spectrum of a flavone (B191248) in methanol (B129727) typically shows two major absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, corresponding to the A-ring benzoyl system. The position of these bands can provide initial clues about the oxygenation pattern of the flavonoid nucleus. The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc), can further reveal the presence and location of hydroxyl groups on the flavonoid skeleton.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of the isolated compound. Techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) are used to ionize the molecule. The resulting mass spectrum shows a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the molecular weight of the compound. For this compound, the expected molecular weight is approximately 344.32 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by determining the mass with very high precision. Fragmentation patterns observed in the MS/MS spectra can also offer valuable structural information, particularly regarding the substitution patterns on the A and B rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of flavonoids. Both ¹H-NMR and ¹³C-NMR are essential.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the number, type, and connectivity of protons in the molecule. The chemical shifts (δ) of the signals indicate the electronic environment of the protons, while the coupling constants (J) reveal the spatial relationship between neighboring protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the A and B rings, as well as singlets for the methoxy (B1213986) group protons. The integration of these signals corresponds to the number of protons of each type.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, methoxy). For this compound, characteristic signals for the carbonyl carbon (C-4), the olefinic carbons of the C-ring, and the various aromatic and methoxy carbons would be observed.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all the proton and carbon signals and to establish the complete connectivity of the molecule.

Below are interactive data tables that illustrate the kind of spectroscopic data that would be expected for this compound, based on the analysis of structurally similar flavonoids.

Table 1: Expected ¹H-NMR Spectroscopic Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' | ~ 7.3 - 7.5 | s | - |

| H-6' | ~ 7.3 - 7.5 | s | - |

| H-5 | ~ 7.8 - 8.2 | d | ~ 8.0 - 9.0 |

| H-6 | ~ 6.8 - 7.0 | dd | ~ 8.0 - 9.0, ~ 2.0 - 2.5 |

| H-8 | ~ 6.4 - 6.6 | d | ~ 2.0 - 2.5 |

| 3'-OCH₃ | ~ 3.8 - 4.0 | s | - |

| 4'-OCH₃ | ~ 3.8 - 4.0 | s | - |

Table 2: Expected ¹³C-NMR Spectroscopic Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 155 - 158 |

| C-3 | ~ 138 - 140 |

| C-4 | ~ 175 - 178 |

| C-4a | ~ 104 - 106 |

| C-5 | ~ 125 - 128 |

| C-6 | ~ 115 - 118 |

| C-7 | ~ 162 - 165 |

| C-8 | ~ 98 - 100 |

| C-8a | ~ 157 - 160 |

| C-1' | ~ 128 - 130 |

| C-2' | ~ 105 - 108 |

| C-3' | ~ 152 - 155 |

| C-4' | ~ 140 - 143 |

| C-5' | ~ 152 - 155 |

| C-6' | ~ 105 - 108 |

| 3'-OCH₃ | ~ 55 - 57 |

| 4'-OCH₃ | ~ 60 - 62 |

Synthesis and Derivatization Studies of 3,7 Dihydroxy 3 ,4 ,5 Trimethoxyflavone

Chemical Synthesis Approaches for Flavones

The chemical synthesis of flavones, including multi-substituted compounds like 3,7-dihydroxy-3',4',5'-trimethoxyflavone, relies on several established methodologies. These approaches typically involve the construction of the chromone (B188151) core and the subsequent attachment and modification of substituent groups.

Key classical methods for flavone (B191248) synthesis include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction. The Baker-Venkataraman rearrangement involves the conversion of a 2-acetoxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone structure. nih.govwikipedia.org This method is widely used for the synthesis of various flavones and chromones. wikipedia.org

Another significant approach is the Claisen-Schmidt condensation, which typically involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde to form a chalcone (B49325) intermediate. researchgate.net Subsequent oxidative cyclization of the chalcone, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), yields the flavone core. researchgate.net For instance, the synthesis of 7-hydroxy-3',4'-dimethoxyflavone has been achieved through the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde (B141060) to form 2',4'-dihydroxy-3,4-dimethoxychalcone, followed by oxidative cyclization. researchgate.net

The Allan-Robinson reaction provides a direct route to flavonols (3-hydroxyflavones) by condensing a 2-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its sodium salt. nih.govrsc.org This method could be conceptually applied to the synthesis of this compound by selecting appropriately substituted starting materials. For example, the synthesis of 3,5,7-trihydroxy-2'-methoxyflavone has been accomplished via an Allan-Robinson synthesis. rsc.org

The synthesis of highly substituted flavones often requires careful protection and deprotection of hydroxyl groups to achieve the desired substitution pattern. The synthesis of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) and its derivatives, for example, highlights the strategic considerations necessary when dealing with multiple hydroxyl and methoxy (B1213986) groups on the flavone skeleton. nih.gov

Table 1: Key Chemical Synthesis Reactions for Flavones

| Reaction Name | Description | Starting Materials Example | Product Type |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization. nih.govwikipedia.org | 2-Acetoxyacetophenone | Flavone |

| Allan-Robinson Reaction | Condensation of a o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt. nih.govrsc.org | o-Hydroxyaryl ketone, Aromatic anhydride | Flavonol |

| Claisen-Schmidt Condensation & Cyclization | Condensation of a 2-hydroxyacetophenone with a benzaldehyde (B42025) to form a chalcone, followed by oxidative cyclization. researchgate.net | 2-Hydroxyacetophenone, Benzaldehyde | Flavone |

| Kostanecki Reaction | Reaction of an o-hydroxyaryl ketone with an aromatic acid anhydride and its salt. nih.gov | o-Hydroxyaryl ketone, Aromatic acid anhydride | Flavone |

Chemoenzymatic and Enzymatic Synthesis Routes for Flavonoids

The biosynthesis of flavonoids in plants occurs through the phenylpropanoid pathway, where phenylalanine is converted to 4-coumaroyl-CoA, a key precursor. wikipedia.org This precursor combines with malonyl-CoA to form chalcones, which are then cyclized to flavanones, the central intermediates for various flavonoid classes, including flavones. wikipedia.org A series of enzymatic modifications, such as hydroxylation, methylation, and glycosylation, then lead to the vast diversity of flavonoids found in nature. wikipedia.orgnih.gov

This natural biosynthetic machinery offers a powerful toolkit for the chemoenzymatic and enzymatic synthesis of specific flavonoids. Enzymes involved in flavonoid biosynthesis often exhibit regioselectivity and stereoselectivity, which can be advantageous over traditional chemical methods. phytomorphology.commdpi.com

Enzymatic Methylation and Glycosylation:

A key step in the potential synthesis of this compound from a polyhydroxylated precursor would be regioselective O-methylation. Flavonoid O-methyltransferases (FOMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid scaffold. researchgate.netwikipedia.org The production of 5,7-dihydroxy, 3',4',5'-trimethoxyflavone from 5,7,3',4',5'-pentahydroxyflavone (tricetin) has been demonstrated using two O-methyltransferases expressed in Escherichia coli. researchgate.net This highlights the feasibility of using enzymatic approaches to achieve specific methylation patterns. The use of dimethyl carbonate (DMC) as a green methylating agent in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) also presents a safer chemical alternative for O-methylation of flavonoids. nih.govsemanticscholar.org

Similarly, glycosylation, the attachment of sugar moieties, is another common modification in flavonoid biosynthesis, catalyzed by glycosyltransferases (GTs). nih.govnih.gov While not directly part of the target compound's structure, enzymatic glycosylation can be used to protect certain hydroxyl groups during a multi-step synthesis or to create derivatives with altered properties. The regioselectivity of these enzymes allows for the specific glycosylation of positions like 3-OH, 7-OH, or 4'-OH. nih.govfrontiersin.org For instance, UGT71G1 and UGT73C8 from Medicago truncatula have been used for the regioselective glycosylation of various (iso)flavonoids in E. coli. nih.gov

Microbial Biotransformation:

Microorganisms can also be employed to carry out specific biotransformations on flavonoid substrates. acs.org The introduction of genes for enzymes like phenylalanine ammonia (B1221849) lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS) into microorganisms like Saccharomyces cerevisiae has enabled the production of the central flavonoid precursor, naringenin (B18129). acs.org Further engineering of these microbial systems with specific tailoring enzymes could pave the way for the de novo synthesis of complex flavonoids.

Table 2: Key Enzymes in Flavonoid Biosynthesis and Modification

| Enzyme Class | Function | Example Reaction |

| Chalcone Synthase (CHS) | Catalyzes the formation of the chalcone backbone. wikipedia.org | Condensation of 4-coumaroyl-CoA and malonyl-CoA |

| Chalcone Isomerase (CHI) | Catalyzes the cyclization of chalcones to flavanones. wikipedia.org | Conversion of naringenin chalcone to naringenin |

| Flavone Synthase (FNS) | Catalyzes the desaturation of flavanones to form flavones. mdpi.com | Conversion of naringenin to apigenin |

| Flavonoid O-methyltransferase (FOMT) | Transfers a methyl group to a hydroxyl group on the flavonoid ring. researchgate.netwikipedia.org | Methylation of quercetin (B1663063) to isorhamnetin |

| Glycosyltransferase (GT) | Transfers a sugar moiety to a hydroxyl group on the flavonoid ring. nih.govnih.gov | Glycosylation of quercetin to form isoquercitrin |

Strategies for Preparation of Flavone Analogs

The synthesis of analogs of this compound can be achieved by modifying the synthetic route to incorporate different substituents or by chemically modifying the parent compound. These structural modifications can lead to compounds with altered biological activities or physicochemical properties.

One common strategy is to introduce different functional groups onto the flavone core. This can be done by using variously substituted starting materials in the classical synthesis routes. For example, different substituted benzaldehydes can be used in the Claisen-Schmidt condensation to vary the substitution pattern on the B-ring. Similarly, modifications to the 2-hydroxyacetophenone will alter the A-ring substitution.

The synthesis of flavone derivatives with substitutions at the 4'-OH position has been explored, where the hydroxyl group is replaced with N-amino substituents. mdpi.comnih.gov This approach demonstrates how specific positions on the flavone scaffold can be targeted for derivatization.

Another approach is the creation of flavone hybrids, where the flavone moiety is linked to another pharmacophore. For instance, flavone hybrids with 1,2,3-triazoles, piperazine, and carotenoid-like side chains have been synthesized. mdpi.com These hybrid molecules aim to combine the biological activities of both parent structures.

The hydroxyl groups at the 3 and 7 positions of the target compound are also prime locations for derivatization. For example, a series of 3,7-disubstituted-2-(3',4'-dihydroxyphenyl)flavones have been synthesized to explore the influence of these substituents on their antioxidant properties. researchgate.net

Table 3: Examples of Strategies for Flavone Analog Preparation

| Strategy | Description | Example Modification |

| Variation of Starting Materials | Using different substituted precursors in the synthesis. | Employing various substituted benzaldehydes in a Claisen-Schmidt condensation to alter the B-ring. |

| Derivatization of Functional Groups | Chemical modification of existing functional groups on the flavone core. | N-amination at the 4'-position of a flavone. mdpi.comnih.gov |

| Synthesis of Hybrid Molecules | Covalently linking the flavone scaffold to another bioactive molecule. | Coupling of chrysin (B1683763) with benzyl-substituted 1,2,3-triazoles. mdpi.com |

| Selective Substitution | Targeting specific positions for the introduction of new substituents. | Synthesis of 3,7-disubstituted flavones to study structure-activity relationships. researchgate.net |

Limited Scientific Data Available for this compound

Chemical suppliers list this compound and provide basic information, including its chemical structure and properties. One supplier summary suggests that the compound has "potential antioxidant properties due to its ability to scavenge free radicals and reduce oxidative damage in biological systems" and that its "anti-inflammatory effects are attributed to interference with key enzymes and cytokines involved in inflammatory responses" biosynth.com. The summary further posits that its mode of action includes the "modulation of oxidative stress pathways and inhibition of inflammatory mediators" biosynth.com. However, these descriptions are general and are not substantiated with references to specific peer-reviewed research or detailed experimental data required for a comprehensive scientific article.

In contrast, extensive research is available for structurally related isomers, which underscores the specificity required in flavonoid research, as small changes in the positions of hydroxyl and methoxy groups can significantly alter biological activity. For instance, detailed studies have been published on the antioxidant and anti-inflammatory effects of 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) and the anti-inflammatory mechanisms of 5,7-dihydroxy-3,4,6-trimethoxyflavone. However, this information cannot be extrapolated to the specific compound .

Due to the lack of available scientific literature providing detailed research findings, data tables, and mechanistic insights for This compound , it is not possible to construct the requested in-depth article focusing solely on this compound. The information required to populate the specified outline—covering its free radical scavenging capacity, mitigation of oxidative damage, modulation of oxidative stress pathways, and specific anti-inflammatory mechanisms—is not present in the current body of publicly accessible scientific research.

Therefore, a detailed analysis as per the requested outline for this compound cannot be provided at this time.

Biological Activities and Pharmacological Potential of 3,7 Dihydroxy 3 ,4 ,5 Trimethoxyflavone

Anti-Proliferative and Apoptotic Activities in Cancer Research

The potential of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in cancer research is an area of active investigation. Its mode of action is thought to involve the modulation of pathways related to cell proliferation and apoptosis, which are fundamental processes in the development and progression of cancer. nih.gov

Influence on Cell Proliferation Pathways

Currently, detailed studies elucidating the specific influence of this compound on cell proliferation pathways are limited. General research on related flavonoids suggests that they can interfere with various signaling cascades that control cell growth and division. For instance, some flavonoids are known to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. However, specific data on which pathways are modulated by this compound are not yet available in published literature.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. It is suggested that this compound may have the potential to induce apoptosis in cancer cells. nih.gov The parent compound, Robinetin, has been shown to inhibit DNA synthesis in certain microorganisms, a mechanism that can be relevant to inducing apoptosis in cancer cells. nih.gov However, specific studies detailing the apoptotic mechanisms triggered by its trimethyl ether derivative are yet to be conducted.

| Research Area | Findings for this compound |

| Cell Proliferation | Potential to influence pathways involved in cell proliferation noted, but specific mechanisms are not yet detailed in scientific literature. nih.gov |

| Apoptosis Induction | Suggested potential for apoptosis induction, though direct experimental evidence and specific pathway analysis are currently unavailable. nih.gov |

Therapeutic Applications in Chronic Inflammatory Conditions

The anti-inflammatory effects of this compound are attributed to its ability to interfere with key enzymes and cytokines involved in inflammatory responses. nih.gov Flavonoids, as a class, are known to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and to reduce the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. They can also modulate the activity of transcription factors, such as NF-κB, which play a central role in the inflammatory process. While these general mechanisms are understood for flavonoids, specific research demonstrating these actions for this compound is needed to confirm its therapeutic potential in chronic inflammatory conditions.

| Parameter | Effect of this compound |

| Inflammatory Mediators | Potential inhibition of inflammatory mediators is suggested. nih.gov |

| Enzyme Inhibition | Believed to interfere with key enzymes in the inflammatory cascade. nih.gov |

| Chronic Conditions | Explored for potential in developing therapeutic agents for chronic inflammatory diseases. nih.gov |

Therapeutic Applications in Oxidative Stress-Related Disorders

This compound exhibits potential antioxidant properties, which are crucial for combating oxidative stress. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of disorders. The antioxidant activity of this flavone (B191248) is likely due to its capacity to scavenge free radicals and reduce oxidative damage within biological systems. nih.gov This positions it as a compound of interest for developing treatments for oxidative stress-related disorders.

| Activity | Observations for this compound |

| Radical Scavenging | Exhibits potential to scavenge free radicals. nih.gov |

| Oxidative Damage Reduction | May reduce oxidative damage in biological systems. nih.gov |

| Therapeutic Potential | Considered a significant subject in the study of treatments for oxidative stress-related disorders. nih.gov |

Pharmacokinetics and Biochemistry of 3,7 Dihydroxy 3 ,4 ,5 Trimethoxyflavone

Metabolism and Metabolite Identification

For the isomeric compound, 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (B191062), known human metabolites have been identified. These include 5-Hydroxy-3',4',5'-trimethoxyflavone and 7-O-glucuronide. nih.govbiosynth.comnih.govbiodeep.cnhmdb.ca This suggests that the metabolic process likely involves glucuronidation, a common pathway for flavonoid metabolism in humans, where a glucuronic acid moiety is attached to a hydroxyl group.

The metabolic transformation of flavonoids like 3,7-Dihydroxy-3',4',5'-trimethoxyflavone is expected to follow established pathways for this class of compounds. These transformations often involve Phase I reactions, such as hydroxylation, and Phase II reactions, like glucuronidation, sulfation, and methylation, which increase the water solubility of the compound to facilitate its excretion. The presence of hydroxyl groups at the 3 and 7 positions and methoxy (B1213986) groups on the B-ring of this compound provides sites for these enzymatic modifications. While specific pathways for this compound are yet to be elucidated, the metabolism of polymethoxyflavonoids (PMFs) in general involves demethylation and subsequent conjugation. metabolomicsworkbench.org

In Vitro Pharmacological Models

Specific in vitro pharmacological studies for this compound are not extensively reported. However, research on analogous trimethoxyflavones provides valuable insights into its potential biological activities.

For instance, a study on the related compound 5,7-dihydroxy-3,8,4'-trimethoxyflavone (Pg-1) using in silico and in vitro models suggested potential antimutagenic, anticarcinogenic, antioxidant, antineoplastic, anti-inflammatory, and anti-hemorrhagic properties. nih.govbjournal.org The study also indicated good oral bioavailability based on Lipinski's rule of 5. bjournal.org Another related compound, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), has been shown to have antiproliferative and apoptosis-inducing effects in human breast cancer cells (MCF-7). bjournal.orgresearchgate.net

The general mode of action for this compound is thought to involve the modulation of oxidative stress pathways and the inhibition of inflammatory mediators. biosynth.comresearchgate.net Its antioxidant properties are attributed to its capacity to scavenge free radicals and mitigate oxidative damage. biosynth.comresearchgate.net

In Vivo Pharmacological Models

As with in vitro studies, there is a scarcity of specific in vivo pharmacological models for this compound. However, research on its isomer, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF), has demonstrated neuroprotective effects in rats with lead-induced brain toxicity. plos.orgnih.gov In this model, TMF was shown to reverse cognitive and motor deficits and normalize biochemical markers related to oxidative stress and inflammation. plos.orgnih.gov

Another related compound, 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin), was investigated in a mouse model of intestinal inflammation induced by Bacteroides fragilis enterotoxin (BFT). nih.govnih.gov Pre-treatment with eupatilin (B1662920) significantly attenuated the secretion of macrophage inflammatory protein-2 (MIP-2), the mouse homolog of human IL-8, in the ileal loops of mice. nih.govnih.gov

These studies on closely related flavonoids suggest that this compound may possess anti-inflammatory and neuroprotective properties that warrant further in vivo investigation.

Interactions with Biological Systems

The interaction of flavonoids with biological systems is a key determinant of their pharmacokinetic profile and bioactivity. One of the most important interactions is the binding to transport proteins like human serum albumin (HSA).

A study on a trimethoxy flavone (B191248) (TMF), identified as 5, 7, 2′-trimethoxyflavone, investigated its interaction with HSA. nih.gov The study found that this TMF binds to HSA within the hydrophobic pocket of subdomain IIIA, primarily through hydrogen bonds and hydrophobic interactions. nih.govplos.orgnih.govplos.org This binding resulted in conformational changes in the HSA protein, with a decrease in α-helix content and an increase in β-sheets and random coils, suggesting a partial unfolding of the protein's secondary structure. nih.govplos.orgnih.govplos.org

While this study was not on this compound, it provides a model for how this compound might interact with HSA, a crucial factor for its distribution and bioavailability in the body. The specific hydroxyl and methoxy group positions on this compound would influence the precise nature and strength of its binding to HSA.

Furthermore, the antioxidant activity of flavonoids is a significant aspect of their interaction with biological systems. One study that compared the scavenging activity of various flavonoids found that the activity generally increases with the number of hydroxyl groups on the B-ring. researchgate.net

Structure Activity Relationship Sar Investigations for Flavones

General Principles of SAR in Flavonoid Research

The structure of flavonoids, which consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C), provides a versatile scaffold for various biological activities. core.ac.uk General SAR principles for flavonoids, particularly concerning their antioxidant and anti-inflammatory effects, have been extensively studied.

Key structural features that typically enhance the biological activity of flavonoids include:

Hydroxyl (-OH) groups: The number and position of hydroxyl groups are critical. For antioxidant activity, the presence of hydroxyl groups, especially on the B-ring, is a significant determinant. core.ac.uk An ortho-dihydroxy (catechol) structure in the B-ring is particularly important for high antioxidant capacity. unsoed.ac.id Hydroxyl groups at the C5 and C7 positions of the A-ring also contribute to the antioxidant and anti-inflammatory potential. researchgate.netmedwinpublishers.com

The C2=C3 double bond: This double bond in the C-ring, in conjugation with the 4-oxo (carbonyl) group, enhances the delocalization of electrons, which can contribute to radical scavenging and other biological activities. core.ac.ukplos.org

The 3-hydroxyl group: The presence of a hydroxyl group at the C3 position can also influence activity, although its effect can vary depending on the specific biological endpoint. unsoed.ac.idmedwinpublishers.com

Methoxy (B1213986) (-OCH3) groups: Methylation of hydroxyl groups to form methoxy groups can alter the lipophilicity and electronic properties of the flavonoid, which in turn affects its bioavailability and interaction with biological targets.

These general principles provide a framework for understanding the potential activities of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone based on its specific substitution pattern.

Comparative Studies with Flavone (B191248) Isomers and Analogs

To elucidate the specific contributions of its structural features, this compound can be compared with its isomers and synthetic analogs. Such comparative studies help to pinpoint the functional groups essential for its biological effects.

One study investigated the impact of fluorination on the antioxidant and neuroprotective activities of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. The introduction of a fluorine atom at the 3-position of 3',4',5'-trimethoxyflavone (an analog of our target compound) was found to enhance its antioxidant activity. nih.gov This suggests that modifications at the C3 position can modulate the biological profile of the flavone scaffold.

Another area of investigation involves the addition of prenyl or geranyl groups to the flavonoid skeleton. In a study on 3,7-dihydroxyflavone (B191072) derivatives, the introduction of a geranyl group was associated with a significant increase in growth inhibitory activity against human tumor cell lines. researchgate.net This highlights the potential for enhancing bioactivity through the strategic addition of lipophilic side chains.

The position of hydroxyl and methoxy groups is also a critical determinant of activity. For instance, a comparative study of 6,3´,4´-trihydroxyflavone and 7,3´,4´-trihydroxyflavone, isomers of a related dihydroxyflavone, revealed differences in their biological activities. 7,3´,4´-trihydroxyflavone showed a higher reactive oxygen species (ROS) scavenging capacity, while 6,3´,4´-trihydroxyflavone was a more potent inhibitor of nitric oxide (NO) and interleukin-1β (IL-1β) production. core.ac.uk This underscores the subtle yet significant impact of substituent positioning on the A-ring.

The following table summarizes the findings from comparative studies on flavone analogs, which can provide insights into the SAR of this compound.

| Compound Name | Modification from Parent Compound | Observed Effect | Reference |

| 3-Fluoro-3',4',5'-trimethoxyflavone | Addition of fluorine at C3 | Enhanced antioxidant activity | nih.gov |

| Geranylated 3,7-dihydroxyflavone | Addition of a geranyl group | Increased growth inhibitory activity in tumor cells | researchgate.net |

| 7,3´,4´-Trihydroxyflavone | Isomer of 6,3´,4´-trihydroxyflavone | Higher ROS scavenging capacity | core.ac.uk |

| 6,3´,4´-Trihydroxyflavone | Isomer of 7,3´,4´-trihydroxyflavone | More potent inhibitor of NO and IL-1β | core.ac.uk |

Computational Approaches in SAR Prediction

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the biological activity of compounds and understanding their interactions with molecular targets at an atomic level. These in silico approaches can accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For flavonoids, QSAR studies have been employed to predict their antioxidant, anti-inflammatory, and anticancer activities. These models often use descriptors that quantify various aspects of the molecular structure, such as electronic properties, hydrophobicity, and steric effects.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. For a compound like this compound, docking studies could be used to predict its binding to enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX), or to other protein targets.

For example, a study on various flavones used in silico molecular docking to support the results of their biological activity assays. nih.gov The docking analysis helped to elucidate the interactions between the flavones and the active sites of enzymes like α-amylase, providing a structural basis for the observed inhibitory activity. nih.gov Another study on 5-hydroxy-3′,4′,7-trimethoxyflavone utilized molecular docking and molecular dynamics simulations to investigate its binding mechanism with bovine serum albumin (BSA), a key protein for drug transport in the bloodstream. researchgate.net The computational analysis revealed that hydrophobic forces, hydrogen bonds, and electrostatic interactions were all involved in the binding process. researchgate.net

The following table provides examples of computational approaches applied to flavonoid research, which are relevant for predicting the SAR of this compound.

| Computational Method | Application in Flavonoid Research | Potential Insight for this compound | Reference |

| QSAR | Predicting antioxidant and anti-inflammatory activities of flavonoids. | Estimation of its potential bioactivities based on its structural descriptors. | |

| Molecular Docking | Predicting binding modes of flavonoids to enzymes and receptors. | Identification of potential protein targets and key binding interactions. | nih.govresearchgate.net |

| Molecular Dynamics Simulation | Assessing the stability of ligand-protein complexes over time. | Understanding the dynamic nature of its interaction with biological targets. | researchgate.net |

Advanced Research Methodologies and Future Research Directions

Application of Advanced Analytical Techniques in Flavone (B191248) Analysis

The precise identification and quantification of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in various matrices are fundamental to its study. Modern analytical chemistry offers a suite of powerful techniques for this purpose. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of this flavone from complex plant extracts. extrasynthese.com When coupled with Diode-Array Detection (DAD), HPLC allows for the preliminary identification of the compound based on its UV-vis spectral characteristics.

For unambiguous structure elucidation and confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. researchgate.netresearchgate.net High-resolution mass spectrometry provides the exact molecular weight, aiding in the determination of the elemental composition. Tandem mass spectrometry (MS/MS) further fragments the molecule, yielding a characteristic pattern that serves as a structural fingerprint. 1H-NMR and 13C-NMR spectroscopy provide detailed information about the arrangement of protons and carbon atoms, respectively, which is crucial for confirming the precise isomer and substitution pattern of the methoxy (B1213986) and hydroxyl groups on the flavone core. researchgate.net The availability of analytical standards for this compound facilitates the qualitative and quantitative analysis of this compound in research settings. extrasynthese.combiosynth.com

Table 1: Advanced Analytical Techniques for Flavone Analysis

| Technique | Application in the Study of this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification from complex mixtures. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification and identification based on mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation of isomeric form. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

While dedicated metabolomics and proteomics studies on this compound are currently limited, the application of these "omics" technologies to similar flavonoids highlights their immense potential. researchgate.net Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a snapshot of the metabolic perturbations induced by this flavone. metabolomicsworkbench.org By analyzing the changes in the metabolome of a biological system upon treatment with the compound, researchers can identify the metabolic pathways that are significantly affected. researchgate.net

Proteomics, which focuses on the entire set of proteins expressed by a genome, can reveal changes in protein expression and post-translational modifications in response to the flavone. nih.govkent.ac.uk Techniques such as two-dimensional gel electrophoresis and mass spectrometry-based protein identification can pinpoint specific proteins whose levels are altered, offering clues about the compound's mechanism of action. For instance, a proteomics study on a related pentamethoxyflavone in colorectal cancer cells identified members of the RAB subfamily of small GTPases as potential cellular targets. kent.ac.uk The integration of metabolomic and proteomic data can provide a comprehensive understanding of the cellular response to this compound.

In Silico Approaches for Drug Discovery and Mechanism Elucidation

Computational, or in silico, methods are increasingly being used to accelerate drug discovery and to predict the biological activities of natural compounds like this compound. Molecular docking simulations, for example, can predict the binding affinity and orientation of the flavone within the active site of a target protein. nih.gov This approach has been used for other flavones to predict their interaction with targets like the main protease of SARS-CoV-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can correlate the structural features of a series of related flavones with their biological activities, helping to design more potent analogs. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to forecast the pharmacokinetic and safety profiles of the compound before it is tested in laboratory experiments. While specific in silico studies on this compound are not extensively reported, the methodologies have been applied to its isomers, suggesting potential anti-inflammatory, antioxidant, and anticancer effects.

Table 2: In Silico Approaches in Flavone Research

| In Silico Method | Application | Predicted Outcome for this compound |

| Molecular Docking | Predicts binding of the flavone to protein targets. | Identification of potential interacting proteins and binding modes. |

| QSAR | Correlates chemical structure with biological activity. | Guidance for the design of more potent synthetic derivatives. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties. | Assessment of drug-likeness and potential safety issues. |

Prospects for Development as a Therapeutic Agent

The available research, although often on closely related isomers, suggests that this compound holds promise as a therapeutic agent. biosynth.com Its reported anti-inflammatory and antioxidant properties make it a candidate for the development of treatments for chronic inflammatory diseases and conditions associated with oxidative stress. biosynth.com For example, a study on the isomeric compound 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) demonstrated neuroprotective effects against lead-induced toxicity in rats, suggesting potential applications in neurodegenerative disorders. nih.gov

Furthermore, the potential for this class of compounds to influence pathways involved in cell proliferation and apoptosis opens avenues for cancer research. biosynth.comnih.gov The development of this flavone into a therapeutic agent will require extensive preclinical studies to validate these initial findings and to establish a comprehensive efficacy and safety profile.

Identification of Novel Biological Targets and Pathways

A key area of future research is the identification of novel biological targets and the elucidation of the molecular pathways through which this compound exerts its effects. Research on similar flavones has pointed towards several potential mechanisms. For instance, some trimethoxyflavones are known to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds. nih.gov

Studies on other dihydroxy-trimethoxyflavones have implicated pathways such as the NF-κB signaling pathway, which is a key regulator of inflammation. nih.gov A study on 5,7-dihydroxy-3',4',6-trimethoxyflavone (eupatilin) showed that it could suppress the NF-κB signaling pathway by targeting the Hsp90-IKK-γ complex in intestinal epithelial cells. nih.gov Another study on a semi-synthetic derivative of quercetin (B1663063), 3',5-dihydroxy-3,4',7-trimethoxyflavone, indicated that it induces cancer cell death through the generation of reactive oxygen species (ROS) and the activation of the PERK-CHOP and JNK pathways. nih.gov Future research should aim to investigate whether this compound acts through similar or distinct molecular mechanisms. The use of target identification techniques, such as affinity chromatography and proteomic profiling, will be crucial in uncovering its direct molecular interactors. kent.ac.uk

Q & A

Q. What synthetic methodologies are commonly used to prepare 3,7-dihydroxy-3',4',5'-trimethoxyflavone?

The compound is synthesized via selective functionalization of flavone precursors. A key step involves hydrogenolysis of 7-tosyl esters using Raney nickel under controlled hydrogenation conditions to retain hydroxyl/methoxy group integrity . For example, 5,7-dihydroxy-3,3',4'-trimethoxyflavone (a structural analog) was synthesized by persulfate oxidation of 5-hydroxy-3,3',4'-trimethoxyflavone, followed by demethylation with aluminium bromide in benzene . Methodological rigor includes monitoring reaction progress via TLC and verifying purity via melting point analysis .

Q. How is this compound extracted and purified from natural sources?

Ultrasonic-assisted extraction (UAE) with ethanol is effective for isolating this flavone from plant matrices (e.g., Citrus medica). Subsequent purification employs HPLC with C18 columns and gradient elution (e.g., water:acetonitrile with 0.1% formic acid). Quantitative analysis is performed using UV detection at 280–320 nm, calibrated against reference standards .

Q. What spectroscopic techniques are critical for confirming its structure?

Structural elucidation requires a combination of:

- NMR : - and -NMR to identify hydroxyl/methoxy group positions and aromatic substitution patterns. For example, 5-hydroxy-3,7,4'-trimethoxyflavone was confirmed via distinct singlet signals for methoxy groups at δ 3.8–4.0 ppm .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for structurally similar flavones .

Advanced Research Questions

Q. How can researchers assess the metabolic stability of this compound in biological systems?

In vivo rat models are used to track pharmacokinetics. Urine and fecal samples are extracted with methanol, and metabolites are profiled via HPLC-MS. For instance, studies show that 5,7-dihydroxy-3',4',5'-trimethoxyflavone is excreted intact in feces (>90% recovery), indicating low intestinal metabolism . Stability under simulated gastric conditions (e.g., pH 2–7) is tested to predict oral bioavailability .

Q. How to resolve contradictions in identifying natural vs. synthetic this compound?

Comparative analysis includes:

- Chromatographic co-elution : HPLC retention times and spiking experiments with synthetic standards .

- Isotopic labeling : -labeled synthetic analogs can distinguish biosynthetic pathways .

- Methylation profiling : Demethylation with BBr in dichloromethane generates hydroxylated derivatives, which are compared to natural isolates via LC-MS .

Q. What strategies optimize structure-activity relationship (SAR) studies for its bioactivity?

Systematic SAR requires:

- Functional group modulation : Methoxy-to-hydroxyl substitutions (e.g., 3,7-dihydroxy-3',4'-dimethoxyflavone vs. pentamethoxy analogs) to assess antioxidant potency via DPPH/ABTS assays .

- Docking studies : Molecular modeling against targets like cytochrome P450 enzymes or NF-κB to predict interactions .

- Cytotoxicity profiling : Dose-response assays (e.g., IC) in cancer cell lines (e.g., A549, HepG-2) to correlate substituent patterns with activity .

Methodological Notes

- Data Contradictions : Discrepancies in identification (e.g., natural vs. synthetic derivatives) are resolved via orthogonal analytical techniques (NMR, XRD, HR-MS) and replication of synthesis protocols .

- Experimental Design : Include negative controls (e.g., unmodified flavones) in bioassays to isolate specific substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.